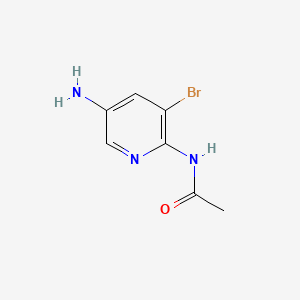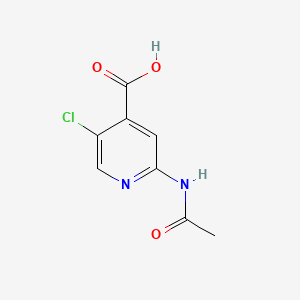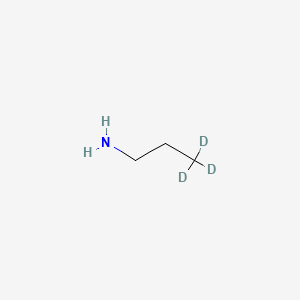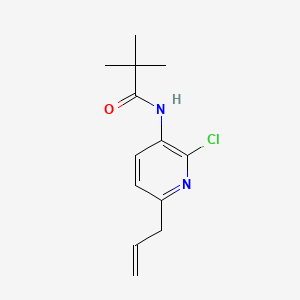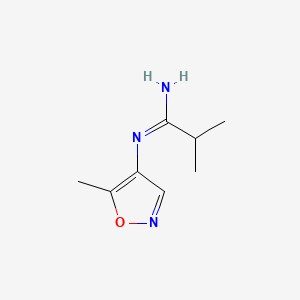
N-(5-Methylisoxazol-4-yl)isobutyrimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N-(5-Methylisoxazol-4-yl)isobutyrimidamide” is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 .
Synthesis Analysis
The synthesis of isoxazole-substituted compounds like “N-(5-Methylisoxazol-4-yl)isobutyrimidamide” has been achieved from readily available materials . The process involves condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux . This is followed by treatment of the resulting ester with excess of hydrazine hydrate in ethanol . The resulting hydrazide is then condensed with aromatic aldehydes in methanol . The resulting compounds undergo oxidative cyclization with chloramine-T to give the final product .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like “N-(5-Methylisoxazol-4-yl)isobutyrimidamide” are highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact polymorph formation . Three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis
Isoxazole derivatives have been synthesized via one-pot methodology and have shown potent antioxidant and antibacterial activities . The density functional theory (DFT) analysis of these compounds has been carried out to study the electronic structure of molecules and analysis of chemical reactivity descriptors .Physical And Chemical Properties Analysis
“N-(5-Methylisoxazol-4-yl)isobutyrimidamide” has a molecular weight of 167.21 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the retrieved papers.Wirkmechanismus
While the specific mechanism of action for “N-(5-Methylisoxazol-4-yl)isobutyrimidamide” is not mentioned in the retrieved papers, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has been associated with various biological activities including HIV integrase inhibition, anti-inflammatory, anticancer, antibacterial, anticonvulsant, analgesic, antitubercular, antifungal, and anti-allergic activities .
Eigenschaften
IUPAC Name |
2-methyl-N'-(5-methyl-1,2-oxazol-4-yl)propanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5(2)8(9)11-7-4-10-12-6(7)3/h4-5H,1-3H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPYPIVIJIEXAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)N=C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methylisoxazol-4-yl)isobutyrimidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

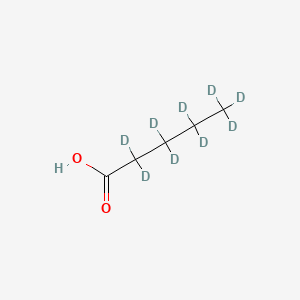
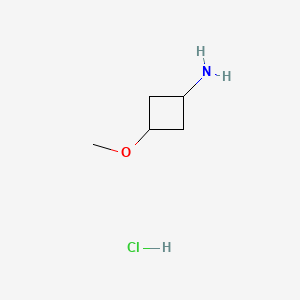


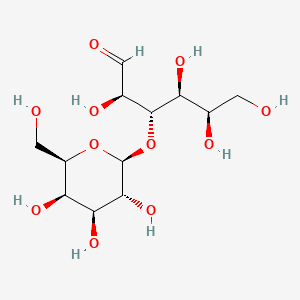
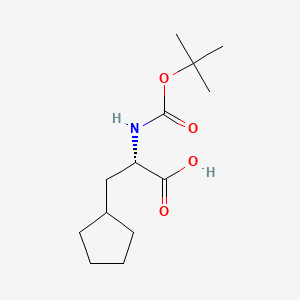
![2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B571634.png)


